Structural Differentiation: Unique 4-Chloro-3-(trifluoromethyl)phenyl Substituent vs. Common VEGFR Inhibitor Pharmacophores
The target compound's 4-chloro-3-(trifluoromethyl)phenyl group is absent in the clinically advanced phthalazinamine Vatalanib (PTK787/ZK222584, which features a 4-pyridylmethyl substituent), and also distinct from the 4-(1-methylethyl)phenyl group of the P2X7/VEGFR antagonist 'compound P-MPPEP' [1]. This substitution pattern is hypothesized to confer a unique selectivity profile, as SAR studies on analogous phthalazines demonstrate that 3-trifluoromethyl-4-chloro substitution on the N-phenyl ring can redirect kinase inhibition from VEGFR-1/2 toward Raf kinases [2].
| Evidence Dimension | Key structural substituent at the N-phenyl position |
|---|---|
| Target Compound Data | 4-chloro-3-(trifluoromethyl)phenyl group |
| Comparator Or Baseline | Vatalanib: 4-pyridylmethyl; Compound P-MPPEP: 4-(1-methylethyl)phenyl |
| Quantified Difference | Target compound contains electron-withdrawing Cl and CF3 groups; comparators contain electron-donating or heteroaryl groups. Predicted shift in kinase selectivity based on class-level SAR. |
| Conditions | Structural comparison and literature-based SAR extrapolation |
Why This Matters
Procurement of the precise CAS number guarantees the intended unique substitution pattern, which directly determines the kinase target profile and cannot be replicated by off-the-shelf Vatalanib or other generic phthalazinamines.
- [1] MeSH Supplementary Concept Data: N-(4-(1-methylethyl)phenyl)-4-(2-(3-pyridinyl)ethyl)-1-phthalazinamine (compound P-MPPEP). U.S. National Library of Medicine. Available at: https://meshb.nlm.nih.gov/ View Source
- [2] VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/ View Source
